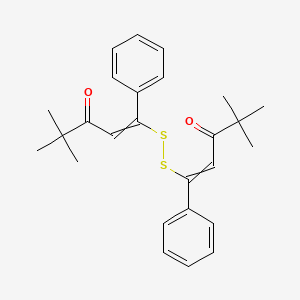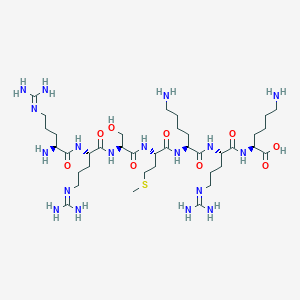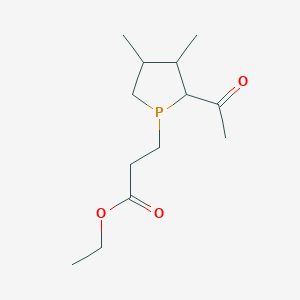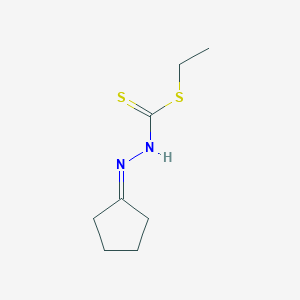
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two methanesulfonyl groups and two cyano groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile typically involves the starting material 4,5-diiodobenzene-1,2-dicarbonitrile. The diiodo compound can be prepared from commercially available phthalimide. The methanesulfonyl groups are introduced through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The cyano groups can be reduced to amines under appropriate conditions.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The methanesulfonyl groups can participate in electrophilic aromatic substitution reactions, while the cyano groups can engage in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diiodobenzene-1,2-dicarbonitrile: A precursor in the synthesis of 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile.
Benzene-1,2-dicarbonitrile: Lacks the methanesulfonyl groups but shares the cyano functionalities.
Methanesulfonylbenzene derivatives: Compounds with similar sulfonyl groups but different substitution patterns on the benzene ring.
Uniqueness
This compound is unique due to the presence of both methanesulfonyl and cyano groups on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
182296-79-3 |
|---|---|
Formule moléculaire |
C10H8N2O4S2 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
4,5-bis(methylsulfonyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H8N2O4S2/c1-17(13,14)9-3-7(5-11)8(6-12)4-10(9)18(2,15)16/h3-4H,1-2H3 |
Clé InChI |
SHYJYWLJMLZSTL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=C(C(=C1)C#N)C#N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)








![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
